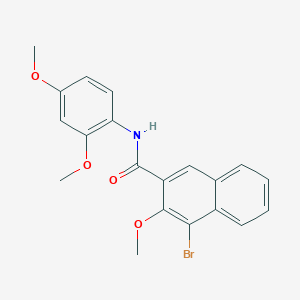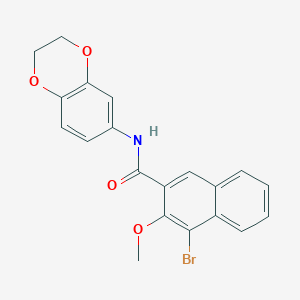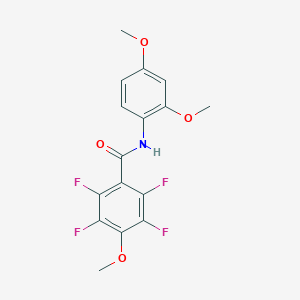![molecular formula C25H21FN4O2 B251071 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B251071.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide, also known as BPFK, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPFK is a member of the piperazine family of compounds and is characterized by its unique chemical structure, which makes it a promising candidate for a range of research applications.
作用機序
The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is not yet fully understood. However, studies have suggested that it may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. This compound has also been shown to have an inhibitory effect on certain enzymes involved in the development of cancer, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound can inhibit tumor growth in mice without causing significant toxicity.
実験室実験の利点と制限
One of the key advantages of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is its unique chemical structure, which makes it a promising candidate for a range of research applications. This compound has also been shown to have low toxicity in vivo, making it a relatively safe compound to work with in laboratory experiments. However, one of the limitations of this compound is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
将来の方向性
There are several potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide. One area of interest is in the development of this compound-based drugs for the treatment of various diseases, including cancer. Another area of interest is in the use of this compound as a molecular tool for the study of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as biological imaging and drug discovery.
合成法
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically begins with the reaction of 4-benzoylpiperazine with 2-fluoro-4-nitroaniline to produce an intermediate compound. This intermediate is then subjected to a series of chemical reactions involving cyanation and deprotection to yield the final product, this compound.
科学的研究の応用
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has been identified as a potential candidate for a range of scientific research applications. One of the key areas of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a molecular tool for the study of protein-protein interactions.
特性
分子式 |
C25H21FN4O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C25H21FN4O2/c26-21-16-18(17-27)10-11-20(21)24(31)28-22-8-4-5-9-23(22)29-12-14-30(15-13-29)25(32)19-6-2-1-3-7-19/h1-11,16H,12-15H2,(H,28,31) |
InChIキー |
YUPDCTSKHIUOLZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)



![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
